PAWI-2 Dual Wnt/p53 Potency Versus Single-Pathway Wnt Inhibitors: Quantitative Cross-Study Comparison
PAWI-2 inhibits Wnt/β-catenin transcriptional activity with an IC₅₀ of 11 nM in a TCF/LEF luciferase reporter assay, which is approximately 16-fold more potent than the tankyrase inhibitor IWR-1-endo (IC₅₀ = 180 nM in comparable Wnt reporter assays) [1]. Critically, PAWI-2 simultaneously activates p53 transcription (EC₅₀ = 1.9 nM) through the same tubulin-binding mechanism, a dual functional output that IWR-1, XAV939, and LGK-974 lack entirely [2]. In HCT-116 colorectal cancer cells, PAWI-2 achieves an antiproliferative IC₅₀ of 8 nM, whereas published IC₅₀ values for IWR-1-endo in the same cell line typically exceed 1–5 µM [3].
| Evidence Dimension | Wnt pathway inhibition potency (TCF/LEF reporter) and dual p53 activation capability |
|---|---|
| Target Compound Data | PAWI-2: Wnt IC₅₀ = 11 nM; p53 EC₅₀ = 1.9 nM; HCT-116 proliferation IC₅₀ = 8 nM |
| Comparator Or Baseline | IWR-1-endo: Wnt IC₅₀ = 180 nM (tankyrase inhibition); no p53 activation. XAV939: Wnt IC₅₀ ~10–20 nM (tankyrase/Axin stabilization); no p53 activation. |
| Quantified Difference | PAWI-2 is ~16-fold more potent than IWR-1-endo in Wnt reporter assays and uniquely provides p53 activation (EC₅₀ = 1.9 nM) absent from both IWR-1 and XAV939. |
| Conditions | TCF/LEF luciferase reporter assay in HEK293T or HCT-116 cells; HCT-116 cell proliferation assay (72 h). |
Why This Matters
For laboratories investigating coordinated Wnt/p53 crosstalk in cancer biology, only PAWI-2 delivers simultaneous modulation of both pathways from a single chemical entity, eliminating the need for multi-compound cocktails that introduce confounding pharmacokinetic variables.
- [1] Cheng J, et al. A Novel Inhibitor Targets Both Wnt Signaling and ATM/p53 in Colorectal Cancer. Cancer Res. 2018 Jul 21. pii: canres.2642.2017. doi: 10.1158/0008-5472.CAN-17-2642. View Source
- [2] Chen B, et al. Small molecule–mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. Nat Chem Biol. 2009;5(2):100–107. doi: 10.1038/nchembio.137 (IWR-1 characterization). View Source
- [3] Huang SA, et al. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature. 2009;461(7264):614–620. doi: 10.1038/nature08356 (XAV939 characterization). View Source
